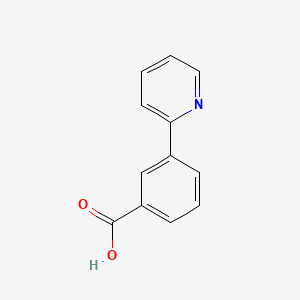

3-(Pyridin-2-yl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXFQXMHMRTLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408908 | |

| Record name | 3-(pyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4467-07-6 | |

| Record name | 3-(pyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4467-07-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Pyridin-2-yl)benzoic acid structural analysis

An In-depth Technical Guide to the Structural Analysis of 3-(Pyridin-2-yl)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 4467-07-6) is a heterocyclic building block of significant interest in the pharmaceutical industry, serving as a key intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs)[1]. Its unique structural composition, featuring a benzoic acid moiety linked to a pyridine ring, imparts specific physicochemical properties that are crucial for its role in drug design and synthesis. A thorough understanding of its three-dimensional structure, conformational flexibility, and electronic properties is paramount for optimizing synthetic routes and predicting its behavior in biological systems. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, integrating spectroscopic, crystallographic, and computational methodologies. We emphasize not just the procedural steps but the underlying scientific rationale, ensuring a self-validating and robust analytical framework.

Foundational Physicochemical & Structural Properties

Before delving into advanced analytical techniques, a summary of the fundamental properties of this compound provides essential context. These values are foundational for sample preparation, solvent selection, and interpretation of subsequent analytical data.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂ | PubChem[2] |

| Molecular Weight | 199.21 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 4467-07-6 | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | PubChem[2] |

| Hydrogen Bond Acceptors | 3 (N from pyridine, 2 O from carboxyl) | PubChem[2] |

| Predicted LogP (XLogP3) | 2.2 | PubChem[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are indispensable.

Expertise & Rationale

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) for benzoic acid derivatives due to its ability to solubilize the compound and prevent the acidic proton from exchanging too rapidly, allowing for its observation. The predicted chemical shifts are based on the additive effects of the substituents on both the pyridine and benzene rings. The electron-withdrawing carboxylic acid group will shift aromatic protons ortho and para to it downfield, while the pyridine ring introduces its own characteristic shifts and coupling patterns.

Predicted ¹H and ¹³C NMR Spectral Data

Note: These are predicted values based on standard substituent effects. Actual experimental values may vary slightly.

| Atom Position (Benzene Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| H2' | ~8.2 | ~131 | Ortho to COOH, deshielded |

| H4' | ~7.8 | ~130 | Para to pyridinyl, ortho to COOH |

| H5' | ~7.6 | ~129 | Meta to both groups |

| H6' | ~8.1 | ~135 | Ortho to pyridinyl, meta to COOH |

| C1' | - | ~132 | Substituted by COOH |

| C3' | - | ~140 | Substituted by Pyridine |

| COOH | ~13.0 (broad s) | ~167 | Acidic proton, highly deshielded |

| Atom Position (Pyridine Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| H3 | ~7.9 | ~122 | |

| H4 | ~7.8 | ~137 | |

| H5 | ~7.4 | ~124 | |

| H6 | ~8.7 | ~150 | Alpha to Nitrogen, highly deshielded |

| C2 | - | ~156 | Substituted by Benzene ring |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum with a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the longer relaxation times of quaternary carbons, a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are necessary.

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the benzene and pyridine rings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, confirming assignments.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation patterns. Electron Ionization (EI) is a common technique for relatively small, stable organic molecules.

Expertise & Rationale

For this compound, the molecular ion peak (M⁺) is expected to be prominent due to the stability of the aromatic systems. The fragmentation pattern will be dictated by the weakest bonds and the formation of stable fragments. The primary fragmentation pathways are predicted to be the loss of the hydroxyl radical (•OH) and the subsequent loss of carbon monoxide (CO) from the acylium ion, a characteristic fragmentation of benzoic acids[4].

Predicted Fragmentation Pattern

-

m/z 199: Molecular ion [C₁₂H₉NO₂]⁺•

-

m/z 182: Loss of •OH from the carboxylic acid. [M - 17]⁺

-

m/z 154: Loss of CO from the m/z 182 fragment. [M - 17 - 28]⁺

-

m/z 153: Loss of H• from the m/z 154 fragment.

-

m/z 78: Pyridinyl cation fragment.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

GC Method:

-

Injector: 250°C, Split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak and compare it with predicted fragmentation and library data (e.g., NIST Mass Spectral Library)[4][5].

-

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Key Structural Insights from an Isomer (3-(Pyridin-4-yl)benzoic acid)

Analysis of the 3-(4-pyridyl) isomer reveals critical structural characteristics that are almost certainly shared by the 2-pyridyl target molecule[6][7]:

-

Non-Planarity: The molecule is not planar. A significant dihedral angle exists between the planes of the benzene and pyridine rings (reported as 32.14° for the isomer)[6]. This twist is a result of steric hindrance between the ortho-protons of the two rings.

-

Carboxylic Acid Orientation: The carboxyl group is slightly twisted relative to the benzene ring (11.95° for the isomer)[6].

-

Intermolecular Interactions: In the crystal lattice, molecules are linked by strong intermolecular O—H···N hydrogen bonds between the carboxylic acid of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule, forming infinite chains[6][7]. This is a defining feature of the supramolecular assembly.

Experimental Workflow: From Crystal to Structure

The process of obtaining a crystal structure is a self-validating system, with internal consistency checks at each stage.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

-

Crystal Growth (The Art): High-purity compound is essential. Single crystals are grown by slow evaporation of a saturated solution. Solvents like ethanol, methanol, or acetone/water mixtures are good starting points. The slow process allows molecules to pack in a highly ordered lattice.

-

Data Collection (The Measurement): A suitable single crystal is mounted and cooled to a low temperature (e.g., 100 K) to reduce thermal motion. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution (The Puzzle): The positions and intensities of the diffracted spots are used to calculate an electron density map of the unit cell. Programs like SIR97 or SHELXT are used to solve the "phase problem" and generate an initial atomic model[6].

-

Structure Refinement (The Fine-Tuning): The initial model is refined against the experimental data using software like SHELXL[6]. This process optimizes atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The final R-factor (e.g., R1) is a measure of the quality of this fit, with values below 0.05 generally considered excellent[7].

Computational Structural Analysis

Computational modeling complements experimental data, providing insights into molecular properties, conformational preferences, and electronic structure that are difficult to measure directly[8][9].

Methodologies

-

Geometry Optimization (DFT): Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set, can be used to calculate the lowest energy (most stable) conformation of the molecule in the gas phase[10]. This allows for the theoretical prediction of bond lengths, angles, and the dihedral angle between the rings, which can then be compared to crystallographic data.

-

NMR/IR Spectra Prediction: Once the geometry is optimized, the same level of theory can be used to predict ¹H and ¹³C NMR chemical shifts and vibrational frequencies. Comparing these predicted spectra with experimental data provides further validation of the structure.

-

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron-rich and electron-poor regions of the molecule. For this compound, the map would show negative potential (red/yellow) around the nitrogen and oxygen atoms (sites for electrophilic attack or hydrogen bonding) and positive potential (blue) around the acidic and aromatic protons.

Caption: Integrated workflow for comprehensive structural elucidation.

Conclusion: A Self-Validating Approach

The structural analysis of this compound is not a linear process but an integrated, cyclical system of validation. The molecular formula determined by mass spectrometry must agree with the integration and carbon count from NMR. The solid-state conformation observed in X-ray crystallography should represent a low-energy state, verifiable by computational modeling. The predicted NMR shifts from the computed structure should, in turn, correlate with the experimental spectra. By employing this multi-technique, self-validating framework, researchers and drug developers can achieve an unambiguous and comprehensive understanding of this vital pharmaceutical intermediate, enabling more efficient synthesis, formulation, and development of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C12H9NO2 | CID 5152592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Pyridin-3-yl-benzoic acid | 4385-77-7 [sigmaaldrich.com]

- 4. Benzoic acid [webbook.nist.gov]

- 5. Benzoic acid, 3-amino- [webbook.nist.gov]

- 6. 3-(4-Pyridyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Computational modeling, synthesis, and antioxidant potential of novel phenylcarbamoylbenzoic acid analogs in combating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Pyridin-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyridin-2-yl)benzoic acid (CAS No. 4467-07-6) is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a benzoic acid moiety attached to a pyridine ring, imparts a desirable combination of rigidity, hydrogen bonding capabilities, and aromatic interactions. These characteristics make it a valuable precursor in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs) across various therapeutic areas[1]. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, characterization, and handling. The information presented herein is intended to empower researchers and drug development professionals in their efforts to leverage this versatile molecule for the creation of novel therapeutics.

Chemical Identity and Molecular Structure

This compound is an aromatic carboxylic acid with a molecular formula of C₁₂H₉NO₂ and a molecular weight of approximately 199.21 g/mol [2]. The molecule consists of a benzoic acid ring substituted with a pyridine ring at the 3-position. The nitrogen atom within the pyridine ring provides a key site for hydrogen bonding and potential coordination with biological targets.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 4467-07-6[2] |

| Molecular Formula | C₁₂H₉NO₂[2] |

| Molecular Weight | 199.21 g/mol [2] |

| Canonical SMILES | C1=CC=NC(=C1)C2=CC(=CC=C2)C(=O)O[2] |

| InChI | InChI=1S/C12H9NO2/c14-12(15)10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H,(H,14,15)[2] |

| InChIKey | IRXFQXMHMRTLIR-UHFFFAOYSA-N[2] |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | Not explicitly found for 3-(pyridin-2-yl) isomer. Isomer 3-(Pyridin-4-yl)benzoic acid has a melting point of 268 °C. | Predicted |

| Boiling Point | Not available (likely decomposes) | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | General observation for benzoic acid derivatives[3][4][5] |

| pKa | Not explicitly found. Benzoic acid has a pKa of 4.20 in water. The pyridine nitrogen will have a pKa around 5. | Analog data[6] |

| LogP (XLogP3) | 2.2 | Computed[2][7] |

| Hydrogen Bond Donors | 1[2][7] | Computed[2][7] |

| Hydrogen Bond Acceptors | 3[2][7] | Computed[2][7] |

| Topological Polar Surface Area | 50.2 Ų | Computed[2][7] |

Expert Insights: The predicted LogP value of 2.2 suggests that this compound possesses a moderate lipophilicity, which is often a desirable trait for drug candidates, as it influences absorption and distribution. The presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple acceptors (the carboxylic acid oxygens and the pyridine nitrogen) allows for a diverse range of intermolecular interactions, which are critical for binding to biological targets.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction offers a versatile and efficient route to biaryl compounds.

Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, 3-carboxyphenylboronic acid) with a halide (2-bromopyridine) in the presence of a palladium catalyst and a base.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

-

3-Carboxyphenylboronic acid

-

2-Bromopyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-carboxyphenylboronic acid (1.0 eq), 2-bromopyridine (1.1 eq), and sodium carbonate (2.0 eq).

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Trustworthiness of the Protocol: This protocol is based on well-established Suzuki-Miyaura coupling conditions. The progress of the reaction can be easily monitored by standard analytical techniques, and the purification methods are robust and reliable. The identity and purity of the final product should be confirmed by NMR, MS, and melting point analysis.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring will likely appear at lower field due to the electron-withdrawing effect of the nitrogen atom. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

¹³C NMR: The ¹³C NMR spectrum will show 12 distinct signals for the carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ > 165 ppm). The aromatic carbons will resonate in the region of δ 120-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Table 3: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C and C=N stretches | Aromatic rings |

| ~1300 | C-O stretch | Carboxylic acid |

Expert Insights: The broad O-H stretching band is a hallmark of a hydrogen-bonded carboxylic acid. The position and shape of the C=O stretching band can provide information about the extent of hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation:

-

[M+H]⁺: The protonated molecular ion is expected at m/z 200.

-

[M-H]⁻: The deprotonated molecular ion is expected at m/z 198.

-

Loss of H₂O: A common fragmentation pathway for carboxylic acids is the loss of water from the protonated molecular ion, leading to a fragment at m/z 182.

-

Loss of COOH: Fragmentation may also involve the loss of the carboxylic acid group, resulting in a fragment corresponding to the pyridinyl-phenyl cation.

Caption: Predicted fragmentation pathway of this compound in positive ion mass spectrometry.

Applications in Drug Discovery and Development

This compound is a versatile building block in the synthesis of a variety of biologically active molecules[1]. Its structural features allow it to be incorporated into scaffolds that can interact with a wide range of biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions in metalloenzymes. The benzoic acid moiety can participate in hydrogen bonding and salt bridge interactions. The biaryl system provides a rigid scaffold that can be further functionalized to optimize binding affinity and pharmacokinetic properties.

Examples of its utility include:

-

Precursor for Kinase Inhibitors: The pyridinylphenyl motif is found in numerous kinase inhibitors, where it often interacts with the hinge region of the kinase domain.

-

Scaffold for Receptor Modulators: The rigid structure of this compound makes it an attractive starting point for the design of ligands for G-protein coupled receptors (GPCRs) and nuclear receptors.

-

Building Block for Protease Inhibitors: The carboxylic acid can be used to mimic the C-terminus of a peptide substrate, while the pyridinylphenyl group can be elaborated to occupy the hydrophobic pockets of the enzyme's active site.

Safety and Handling

Based on available GHS information, this compound is classified as follows:

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a fundamentally important building block for the synthesis of complex molecules with potential therapeutic applications. Its well-defined physicochemical properties, coupled with its synthetic accessibility via robust methods like the Suzuki-Miyaura coupling, make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its key characteristics, from its molecular structure and spectroscopic signature to its synthesis and safe handling. As the quest for novel and more effective therapeutics continues, the strategic use of versatile scaffolds like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. geo.fu-berlin.de [geo.fu-berlin.de]

- 6. Benzoic acid - Wikipedia [en.wikipedia.org]

- 7. This compound | C12H9NO2 | CID 5152592 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-(Pyridin-2-yl)benzoic Acid

This guide provides an in-depth analysis of the spectroscopic data for 3-(Pyridin-2-yl)benzoic acid, a key intermediate in pharmaceutical research and development. As a molecule combining the structural features of both benzoic acid and pyridine, its characterization relies on a multi-technique approach. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and supported by data from analogous compounds. The methodologies presented herein are designed to ensure robust and reproducible results for researchers in medicinal chemistry and materials science.

Introduction to this compound

This compound (C₁₂H₉NO₂) is a bifunctional organic compound with a molecular weight of 199.20 g/mol .[1] Its structure, featuring a carboxylic acid group on a benzene ring substituted with a pyridine ring at the meta-position, makes it a versatile building block in the synthesis of a wide range of biologically active molecules and coordination polymers. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show eight distinct signals in the aromatic region, corresponding to the eight protons on the two aromatic rings, plus a broad singlet for the carboxylic acid proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6' | ~8.7 | Doublet of doublets | ~4.8, 1.0 |

| H-2 | ~8.5 | Singlet (triplet, small J) | - |

| H-6 | ~8.2 | Doublet of triplets | ~7.8, 1.2 |

| H-4' | ~7.9 | Triplet of doublets | ~7.7, 1.8 |

| H-4 | ~7.8 | Doublet of triplets | ~7.8, 1.2 |

| H-5' | ~7.6 | Triplet | ~7.8 |

| H-3' | ~7.4 | Doublet of multiplets | ~7.7 |

| H-5 | ~7.3 | Triplet of doublets | ~7.7, 1.2 |

| COOH | >10 | Broad singlet | - |

Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) at 0.00 ppm and are based on data for benzoic acid and pyridine derivatives. The exact chemical shifts can vary depending on the solvent and concentration.

-

Carboxylic Acid Proton: The proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm) due to its acidic nature and hydrogen bonding.

-

Pyridine Ring Protons: The protons on the pyridine ring are influenced by the electronegative nitrogen atom. H-6' is the most downfield proton of the pyridine ring due to its proximity to the nitrogen. The other pyridine protons (H-3', H-4', H-5') will appear in the range of 7.3-7.9 ppm, with multiplicities determined by their coupling to adjacent protons.

-

Benzene Ring Protons: The protons on the benzoic acid ring will also resonate in the aromatic region. H-2 is expected to be the most deshielded proton on this ring due to the anisotropic effect of the nearby carboxylic acid and the pyridine ring. The remaining protons (H-4, H-5, H-6) will exhibit characteristic splitting patterns based on their positions relative to each other.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show 12 distinct signals, one for each carbon atom in the molecule, as there are no elements of symmetry.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~167 |

| C-2' | ~156 |

| C-6' | ~149 |

| C-3 | ~138 |

| C-4' | ~137 |

| C-1 | ~133 |

| C-5 | ~131 |

| C-6 | ~130 |

| C-2 | ~129 |

| C-4 | ~129 |

| C-5' | ~124 |

| C-3' | ~121 |

Note: Predicted chemical shifts are relative to TMS at 0.00 ppm. These values are estimated based on known data for benzoic acid and 2-substituted pyridines.[4]

-

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is the most downfield signal, typically appearing around 167 ppm.

-

Pyridine Ring Carbons: The carbons of the pyridine ring will have chemical shifts influenced by the nitrogen atom. C-2' and C-6' will be the most downfield due to their proximity to the nitrogen.

-

Benzene Ring Carbons: The carbons of the benzoic acid ring will have chemical shifts in the aromatic region (120-140 ppm). The ipso-carbons (C-1 and C-3) will have distinct chemical shifts due to the different substituents they bear.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility and observation of the acidic proton. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm). d. Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Tune and match the probe for the desired nucleus (¹H or ¹³C). c. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. d. For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. e. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 3100-3000 | C-H stretch | Aromatic |

| 1710-1680 | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C stretch | Aromatic rings |

| 1320-1210 | C-O stretch | Carboxylic acid |

| 950-900 (broad) | O-H bend (out-of-plane) | Carboxylic acid dimer |

| 800-690 | C-H bend (out-of-plane) | Aromatic |

Note: The exact peak positions can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.[5][6]

-

O-H Stretch: The most prominent feature of the IR spectrum is the very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

Aromatic C-H and C=C Stretches: Weaker absorptions between 3100 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic rings. The C=C stretching vibrations within the aromatic rings give rise to several absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch and O-H Bend: The C-O stretching vibration of the carboxylic acid is observed in the 1320-1210 cm⁻¹ range. A broad absorption between 950 and 900 cm⁻¹ is indicative of the out-of-plane O-H bend of the carboxylic acid dimer.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

1. Sample Preparation: a. Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR setup. b. Place a small amount of the solid this compound sample onto the ATR crystal.

2. Data Acquisition: a. Apply pressure to the sample using the ATR press to ensure good contact with the crystal. b. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. c. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Data Analysis: a. Identify and label the major absorption bands in the spectrum. b. Correlate the observed bands with the known vibrational frequencies of the functional groups present in the molecule.

Caption: IR Spectroscopy (ATR) Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, as well as its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data

The monoisotopic mass of this compound (C₁₂H₉NO₂) is 199.0633 Da.[1] In a high-resolution mass spectrum, this value can be used to confirm the elemental composition.

| Adduct/Fragment | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₂H₁₀NO₂]⁺ | 200.0706 |

| [M+Na]⁺ | [C₁₂H₉NNaO₂]⁺ | 222.0525 |

| [M-H]⁻ | [C₁₂H₈NO₂]⁻ | 198.0560 |

| [M]⁺ | [C₁₂H₉NO₂]⁺ | 199.0628 |

Source: Predicted data from PubChem.[7]

-

Molecular Ion: The molecular ion peak ([M]⁺) at m/z 199 would confirm the molecular weight of the compound. In electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 200 is often the most abundant ion in the positive ion mode.

-

Fragmentation: The fragmentation of this compound is expected to follow patterns observed for benzoic acid and pyridine derivatives. Common fragmentation pathways include the loss of water (H₂O) from the protonated molecule, leading to a peak at m/z 182, and the loss of the carboxyl group (COOH), resulting in a fragment at m/z 154. The fragmentation of the aromatic rings can also lead to a series of smaller fragment ions.

Experimental Protocol for Mass Spectrometry (ESI)

Electrospray ionization is a soft ionization technique suitable for analyzing polar molecules like this compound.

1. Sample Preparation: a. Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

2. Instrument Setup and Data Acquisition: a. Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump. b. Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable and intense signal for the ion of interest. c. Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

3. Data Analysis: a. Identify the molecular ion peak and other adducts to confirm the molecular weight. b. If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Caption: Mass Spectrometry (ESI) Experimental Workflow.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and self-validating characterization of this important molecule. While experimental data for this specific compound is not compiled in a single public source, a thorough understanding of its structure can be achieved by leveraging predicted data and well-established spectroscopic principles for its constituent functional groups. The protocols and interpretations provided in this guide offer a robust framework for researchers to confidently identify and characterize this compound in their work.

References

- 1. This compound | C12H9NO2 | CID 5152592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. PubChemLite - this compound (C12H9NO2) [pubchemlite.lcsb.uni.lu]

The Genesis of Pyridylbenzoic Acids: An In-depth Technical Guide to their Discovery and Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of pyridylbenzoic acid isomers, molecules of significant interest to researchers, scientists, and drug development professionals. We delve into the foundational synthetic strategies that first brought these compounds to light and trace the evolution of their preparation to the sophisticated methods employed today. This document serves as a detailed resource, offering historical context, mechanistic insights, and actionable protocols for the synthesis of these valuable chemical entities.

Introduction: A Tale of Two Rings

Pyridylbenzoic acids, a family of compounds characterized by a pyridine ring linked to a benzoic acid moiety, represent a cornerstone in modern medicinal chemistry and materials science. The isomeric variations, dictated by the point of connection between the two aromatic systems, give rise to distinct chemical properties and biological activities. Their journey from laboratory curiosities to critical building blocks in blockbuster pharmaceuticals is a testament to the ingenuity of synthetic chemists and the relentless pursuit of new therapeutic agents. This guide will explore the historical roots of their synthesis, from classical coupling reactions to the advent of modern cross-coupling technologies that have revolutionized their accessibility.

The Dawn of Pyridine Chemistry: A Precursor to Discovery

The story of pyridylbenzoic acids is intrinsically linked to the history of pyridine itself. First isolated in the mid-19th century by Scottish chemist Thomas Anderson from bone oil, pyridine's structure was a subject of debate for several decades.[1][2][3][4][5] It wasn't until the late 1860s and early 1870s that Wilhelm Körner and James Dewar independently proposed the now-accepted aromatic structure, analogous to benzene with one CH group replaced by a nitrogen atom.[4] This foundational understanding paved the way for the exploration of pyridine's rich and varied chemistry, setting the stage for the eventual synthesis of its countless derivatives, including the pyridylbenzoic acids.

Early Synthetic Endeavors: The Classical Approaches

The initial forays into the synthesis of pyridylbenzoic acids were likely rooted in the classical methods of aryl-aryl bond formation developed in the late 19th and early 20th centuries. While specific first-synthesis reports for each isomer are not readily found in modern databases, the logical application of established reactions of the era provides a probable historical narrative.

The Ullmann Reaction: A Copper-Catalyzed Union

The Ullmann reaction, first reported by Fritz Ullmann in 1901, provided a powerful, albeit often harsh, method for coupling aryl halides using copper.[6][7] This reaction would have been a primary candidate for the early synthesis of pyridylbenzoic acids. The general approach involves the copper-promoted reaction of a halopyridine with a halobenzoic acid derivative, or vice versa.

Conceptual Historical Synthesis via Ullmann Reaction:

-

Reaction: A halopyridine reacts with a halobenzoate ester in the presence of copper powder or a copper salt at high temperatures.

-

Rationale: The copper facilitates the coupling of the two aryl rings. The ester group on the benzoic acid moiety serves as a protecting group for the carboxylic acid, which might otherwise interfere with the reaction.

-

Subsequent Hydrolysis: The resulting pyridylbenzoate ester is then hydrolyzed to yield the final pyridylbenzoic acid.

Caption: Conceptual workflow of the Ullmann reaction for pyridylbenzoic acid synthesis.

The Gomberg-Bachmann Reaction: A Diazonium Dance

Another plausible early route is the Gomberg-Bachmann reaction, discovered in 1924.[8][9] This method involves the base-induced coupling of a diazonium salt with another aromatic compound. For the synthesis of pyridylbenzoic acids, this could involve the diazotization of an aminobenzoic acid followed by reaction with pyridine.

Conceptual Historical Synthesis via Gomberg-Bachmann Reaction:

-

Diazotization: An aminobenzoic acid is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt.

-

Coupling: The diazonium salt solution is then added to an excess of pyridine, often with a base, to facilitate the radical-mediated coupling reaction.

Caption: Conceptual workflow of the Gomberg-Bachmann reaction for pyridylbenzoic acid synthesis.

The Modern Era: Precision and Efficiency in Synthesis

While the classical methods laid the groundwork, the latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in synthetic organic chemistry. The development of palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, provided chemists with unprecedented tools for the efficient and selective construction of C-C bonds.

The Suzuki-Miyaura Coupling: A Versatile Powerhouse

The Suzuki-Miyaura coupling, or Suzuki coupling, has become the workhorse for the synthesis of biaryl compounds, including pyridylbenzoic acids. This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

Modern Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 4-(pyridin-4-yl)benzoic acid.

Materials:

-

4-Bromobenzoic acid

-

Pyridine-4-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-bromobenzoic acid (1.0 eq), pyridine-4-boronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

-

Solvent Addition: Degas the chosen solvent system by bubbling with an inert gas for 15-30 minutes. Add the degassed solvent to the reaction flask.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the layers. Acidify the aqueous layer with HCl to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and then an organic solvent (e.g., ether or hexane) to remove non-polar impurities. The crude product can be further purified by recrystallization or column chromatography if necessary.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

| Isomer | Starting Materials (Suzuki Coupling) | Typical Yields |

| 2-(Pyridin-2-yl)benzoic acid | 2-Bromobenzoic acid and Pyridine-2-boronic acid | 70-95% |

| 3-(Pyridin-3-yl)benzoic acid | 3-Bromobenzoic acid and Pyridine-3-boronic acid | 75-98% |

| 4-(Pyridin-4-yl)benzoic acid | 4-Bromobenzoic acid and Pyridine-4-boronic acid | 80-99% |

Table 1: Representative Starting Materials and Yields for Suzuki-Miyaura Synthesis of Pyridylbenzoic Acid Isomers. Yields are dependent on specific reaction conditions and catalyst choice.

The Enduring Legacy and Future Directions

The journey of pyridylbenzoic acid isomers from their conceptual synthesis in the era of classical organic chemistry to their routine and efficient production today highlights the remarkable progress of the field. These compounds are now indispensable in the development of new pharmaceuticals, with applications ranging from anti-inflammatory agents to kinase inhibitors for cancer therapy. The continued exploration of novel synthetic methodologies, including C-H activation and flow chemistry, promises to further enhance the accessibility and diversity of this important class of molecules, ensuring their central role in scientific innovation for years to come.

References

- 1. acs.org [acs.org]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide to the Electronic Properties of 3-(Pyridin-2-yl)benzoic Acid

For: Researchers, scientists, and drug development professionals.

Abstract

3-(Pyridin-2-yl)benzoic acid (3P2BA) is a bifunctional organic molecule featuring a pyridine ring and a benzoic acid moiety. This unique structure imparts a range of electronic properties that make it a valuable building block in medicinal chemistry and materials science.[1] As a crucial intermediate for Active Pharmaceutical Ingredients (APIs), understanding its electronic behavior is paramount for designing novel molecular architectures with tailored functions.[1] This guide provides a comprehensive overview of the key electronic characteristics of 3P2BA, outlines authoritative experimental and computational protocols for their investigation, and offers insights into the structure-property relationships that govern its behavior. While direct experimental data for 3P2BA is not extensively published, this document establishes a foundational framework for its characterization by leveraging established methodologies and data from structurally analogous compounds.

Introduction: The Molecular Architecture of this compound

This compound, with the chemical formula C₁₂H₉NO₂ and CAS Number 4467-07-6, is a molecule of significant interest due to the electronic interplay between its electron-withdrawing pyridine ring and the versatile carboxylic acid group.[2] The linkage at the 3-position of the benzoic acid ring introduces a specific steric and electronic configuration that dictates its intermolecular interactions and broader physical properties.

The non-coplanar arrangement between the pyridine and benzene rings is a critical structural feature. Crystallographic studies of the related isomer, 3-(4-Pyridyl)benzoic acid, reveal a significant dihedral angle of 32.14° between the two aromatic systems.[3] A similar twisted conformation is expected for 3P2BA, which disrupts extensive π-conjugation across the entire molecule. This twist has profound implications for the molecule's electronic structure, influencing its absorption and emission characteristics, as well as its frontier molecular orbital energies.

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption: "Molecular structure of this compound."

Synthesis via Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for synthesizing 3P2BA and its analogues is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction creates the pivotal C-C bond between the pyridine and benzene rings.

Rationale for Method Selection

The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of the starting materials. The use of a boronic acid (or its ester) and a halide precursor is a robust and well-established strategy in modern organic synthesis.[5]

Detailed Experimental Protocol

Reaction Scheme: (2-Bromopyridine) + (3-(Boronopinacolato)benzoic acid) --[Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O]--> this compound

Materials:

-

2-Bromopyridine

-

3-(Boronopinacolato)benzoic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

To a flame-dried round-bottom flask, add 3-(Boronopinacolato)benzoic acid (1.2 equivalents), Sodium Carbonate (3.0 equivalents), and Pd(dppf)Cl₂ (0.05 equivalents).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add 1,4-dioxane and deionized water in a 4:1 ratio to the flask.

-

Stir the mixture for 15 minutes to ensure dissolution and catalyst activation.

-

Add 2-Bromopyridine (1.0 equivalent) to the reaction mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

dot graph TD { A[Start] --> B{Combine Boronic Ester, Base, and Catalyst}; B --> C{Establish Inert Atmosphere}; C --> D{Add Solvents}; D --> E{Add Halide}; E --> F{Heat and Monitor}; F --> G{Work-up}; G --> H{Purification}; H --> I[End]; } caption: "Workflow for Suzuki-Miyaura Synthesis."

Photophysical Properties: UV-Vis Absorption and Fluorescence Spectroscopy

The photophysical properties of 3P2BA are dictated by the electronic transitions within its aromatic framework. UV-Visible absorption spectroscopy probes the energy required to promote electrons to higher energy states, while fluorescence spectroscopy measures the energy released as light upon relaxation.

UV-Visible Absorption Spectroscopy

Theoretical Basis: Organic molecules with π-systems, like 3P2BA, absorb UV or visible light, promoting electrons from a π bonding orbital (Highest Occupied Molecular Orbital - HOMO) to a π* anti-bonding orbital (Lowest Unoccupied Molecular Orbital - LUMO). The wavelength of maximum absorbance (λ_max) is indicative of the HOMO-LUMO energy gap.[6]

Expected Spectral Features: Benzoic acid itself typically shows an absorption band around 221 nm.[7] The presence of the pyridyl substituent is expected to cause a bathochromic (red) shift in the absorption spectrum. For comparison, the related compound 3-(3-(Pyridin-3-yl)ureido)benzoic acid exhibits a UV cutoff at 318 nm, suggesting that 3P2BA will likely absorb in the 250-320 nm range.[1]

Detailed Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of 3P2BA in a UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of 1 mM. Prepare a series of dilutions (e.g., 1, 5, 10, 25 µM) from the stock solution.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[8]

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample dilutions and record a baseline spectrum across the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Record the absorption spectrum for each dilution.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Theoretical Basis: Fluorescence is the emission of light from a molecule after it has absorbed a photon. The emitted light is of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.[9] The efficiency of fluorescence is given by the quantum yield (Φ_F).

Expected Behavior: While many aromatic carboxylic acids are fluorescent, the emission properties of 3P2BA are not well-documented. The non-planar structure may lead to non-radiative decay pathways, potentially resulting in weak fluorescence.

Detailed Experimental Protocol:

-

Sample Preparation: Use the same dilute solutions prepared for UV-Vis spectroscopy. The concentration may need to be adjusted to avoid inner-filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) positioned at 90° to the excitation beam.[10]

-

Determining Optimal Wavelengths:

-

Excitation Spectrum: Set the emission monochromator to an estimated emission wavelength and scan the excitation monochromator to find the optimal excitation wavelength (which should correspond to the λ_max from the absorption spectrum).

-

Emission Spectrum: Set the excitation monochromator to the optimal excitation wavelength and scan the emission monochromator to record the fluorescence spectrum.

-

-

Quantum Yield Measurement (Relative Method):

-

Select a well-characterized fluorescence standard with an absorption profile similar to 3P2BA (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Measure the integrated fluorescence intensity and absorbance of both the 3P2BA sample and the standard at the same excitation wavelength. Ensure the absorbance of both solutions is low (<0.1) to minimize inner-filter effects.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

Electrochemical Properties and Frontier Molecular Orbitals

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of a molecule and to estimate the energies of its frontier molecular orbitals (HOMO and LUMO).[11]

Theoretical Basis: In CV, the potential of a working electrode is scanned linearly with time, and the resulting current is measured.[7] The potential at which oxidation occurs can be correlated to the HOMO energy level, while the reduction potential relates to the LUMO energy level. The difference between these potentials provides an estimate of the electrochemical energy gap.

Detailed Experimental Protocol:

-

Solution Preparation:

-

Prepare a solution of 3P2BA (typically 1-5 mM) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity.[3]

-

De-gas the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

-

Electrochemical Cell Setup:

-

Use a three-electrode cell configuration:

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

-

Counter (Auxiliary) Electrode: Platinum wire.

-

-

-

Measurement Procedure:

-

Connect the electrodes to a potentiostat.

-

Record a cyclic voltammogram of the solvent and supporting electrolyte alone to establish the potential window.

-

Record the cyclic voltammogram of the 3P2BA solution. Scan the potential from an initial value where no reaction occurs towards positive potentials to observe oxidation, and then reverse the scan towards negative potentials to observe reduction.

-

Perform scans at various scan rates (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

-

-

Data Analysis and HOMO/LUMO Estimation:

-

Determine the onset potentials for the first oxidation (E_ox) and first reduction (E_red) peaks.

-

Use an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, for accurate potential referencing. Measure the half-wave potential (E₁/₂) of the Fc/Fc⁺ couple under the same conditions.

-

Estimate the HOMO and LUMO energy levels using the following empirical equations:

-

E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8] (Note: The value of 4.8 eV is the estimated energy level of the Fc/Fc⁺ couple relative to the vacuum level. Some sources may use a value up to 5.1 eV.)

-

-

The electrochemical energy gap is then calculated as E_gap = E_LUMO - E_HOMO.

-

Computational Modeling with Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method that allows for the prediction of a molecule's electronic structure and properties.[12] It provides a theoretical complement to experimental data and can offer insights into properties that are difficult to measure directly.

Theoretical Basis: DFT calculations solve the Schrödinger equation for a molecule by approximating the electron density. This allows for the calculation of molecular orbital energies (HOMO, LUMO), the HOMO-LUMO gap, simulated UV-Vis spectra, and other electronic descriptors.[2]

Detailed Computational Protocol:

-

Software: Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Geometry Optimization:

-

Construct the 3D structure of 3P2BA.

-

Perform a geometry optimization to find the lowest energy conformation of the molecule. A commonly used and reliable level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[13]

-

A vibrational frequency calculation should be performed on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

-

Electronic Property Calculation:

-

Using the optimized geometry, perform a single-point energy calculation with a larger basis set for higher accuracy, such as 6-311+G(d,p).

-

From this calculation, extract the energies of the HOMO and LUMO. The HOMO-LUMO gap is the difference between these energies.

-

-

Simulating UV-Vis Spectra:

-

Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry. This method calculates the energies of electronic transitions and their corresponding oscillator strengths.

-

The output will provide a list of excitation energies (in eV or nm) and their intensities, which can be plotted to generate a theoretical absorption spectrum.

-

-

Data Analysis:

-

Visualize the HOMO and LUMO orbitals to understand the distribution of electron density involved in the primary electronic transition.

-

Compare the calculated HOMO-LUMO gap and the simulated λ_max with the values obtained from cyclic voltammetry and UV-Vis spectroscopy, respectively.

-

dot graph TD { subgraph "Computational Workflow" direction LR; A[Build 3D Structure] --> B{Geometry Optimization}; B --> C{Frequency Calculation}; C --> D{Single-Point Energy Calculation}; D --> E[HOMO, LUMO, Gap]; C --> F{TD-DFT Calculation}; F --> G[Simulated Spectrum]; end } caption: "DFT Protocol for Electronic Property Calculation."

Summary of Electronic Properties and Data

Due to the limited availability of direct experimental data for this compound, the following table presents expected values and data from a closely related benzoic acid derivative for illustrative purposes. Researchers are encouraged to use the protocols outlined in this guide to determine the precise values for 3P2BA.

| Property | Expected/Illustrative Value | Method | Reference/Comment |

| Photophysical Properties | |||

| λ_max (Absorption) | ~250-320 nm | UV-Vis Spectroscopy | Inferred from related structures.[1] |

| Molar Extinction Coefficient (ε) | To be determined | UV-Vis Spectroscopy | Protocol provided. |

| λ_em (Emission) | To be determined | Fluorescence Spectroscopy | Protocol provided. |

| Quantum Yield (Φ_F) | To be determined | Fluorescence Spectroscopy | Protocol provided. |

| Electrochemical Properties | |||

| Oxidation Potential (E_ox) | To be determined | Cyclic Voltammetry | Protocol provided. |

| Reduction Potential (E_red) | To be determined | Cyclic Voltammetry | Protocol provided. |

| Frontier Molecular Orbitals | |||

| E_HOMO (Computational) | -6.303 eV | DFT (B3LYP/6-31G(d,p)) | Value for a different benzoic acid derivative.[6] |

| E_LUMO (Computational) | -2.243 eV | DFT (B3LYP/6-31G(d,p)) | Value for a different benzoic acid derivative.[6] |

| HOMO-LUMO Gap (Computational) | 4.06 eV | DFT (B3LYP/6-31G(d,p)) | Value for a different benzoic acid derivative.[6] |

| E_HOMO (Electrochemical) | To be determined | Cyclic Voltammetry | Protocol provided. |

| E_LUMO (Electrochemical) | To be determined | Cyclic Voltammetry | Protocol provided. |

| Electrochemical Gap | To be determined | Cyclic Voltammetry | Protocol provided. |

Conclusion

This compound is a molecule with significant potential in various scientific fields, driven by its distinct electronic characteristics. This guide has established a comprehensive framework for the investigation of these properties. By providing detailed, authoritative protocols for synthesis, photophysical characterization, electrochemical analysis, and computational modeling, it empowers researchers to thoroughly evaluate 3P2BA and similar molecular systems. The interplay between its non-planar structure and the electronic nature of its constituent rings defines its behavior, and the methodologies described herein are essential tools for elucidating these fundamental structure-property relationships. The application of these protocols will undoubtedly facilitate the rational design of new materials and pharmaceutical agents based on the 3P2BA scaffold.

References

- 1. static.igem.org [static.igem.org]

- 2. iiste.org [iiste.org]

- 3. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. longdom.org [longdom.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. agilent.com [agilent.com]

- 9. agilent.com [agilent.com]

- 10. ossila.com [ossila.com]

- 11. ossila.com [ossila.com]

- 12. chemrevlett.com [chemrevlett.com]

- 13. chemrxiv.org [chemrxiv.org]

Methodological & Application

synthesis protocol for 3-(Pyridin-2-yl)benzoic acid

An In-Depth Guide to the Synthesis of 3-(Pyridin-2-yl)benzoic Acid via Suzuki-Miyaura Cross-Coupling

Introduction and Significance

This compound (CAS No: 4467-07-6) is a heterocyclic compound featuring both a pyridine ring and a benzoic acid moiety.[1][2] This bifunctional arrangement makes it a highly valuable building block, or intermediate, in the synthesis of more complex molecules, particularly Active Pharmaceutical Ingredients (APIs). Its structural motifs are prevalent in medicinal chemistry, contributing to the development of drugs across various therapeutic areas.[3] The reliable and efficient synthesis of this compound is therefore of critical importance to researchers in drug discovery and development.

This guide provides a detailed, field-tested protocol for the synthesis of this compound, leveraging the power and versatility of the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its boronic acid reagents, making it a preferred method for constructing carbon-carbon bonds between aromatic rings.[4][5]

Guiding Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that facilitates the formation of a C-C bond between an organoboron compound and an organic halide or triflate.[4] The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps:[5][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halogen bond of the organic halide (e.g., 3-bromobenzoic acid), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[4]

-

Transmetalation: The organic group from the organoboron species (e.g., 2-pyridylboronic acid or its ester) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a boronate complex, enhancing the nucleophilicity of the organic group and facilitating the transfer.[5][7]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

This efficient cycle allows for the use of only a catalytic amount of the expensive palladium metal.

References

- 1. This compound | C12H9NO2 | CID 5152592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C12H9NO2) [pubchemlite.lcsb.uni.lu]

- 3. preprints.org [preprints.org]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Utilizing 3-(Pyridin-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and potential applications of Metal-Organic Frameworks (MOFs) incorporating the bifunctional ligand, 3-(Pyridin-2-yl)benzoic acid. This versatile linker, featuring both a pyridyl nitrogen and a carboxylate group, offers a unique platform for the design of novel MOFs with potential applications in drug delivery, catalysis, and sensing. The following protocols are based on established solvothermal synthesis methodologies for MOFs constructed from analogous pyridinyl- and carboxylate-containing ligands. This guide is intended to serve as a foundational resource for researchers initiating projects in this area, providing both detailed experimental procedures and the scientific rationale behind them.

Introduction: The Strategic Advantage of this compound in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them highly attractive for a wide range of applications, including gas storage, separation, catalysis, and biomedicine.[1][2] The choice of the organic linker is paramount in dictating the final topology, porosity, and functionality of the resulting MOF.

This compound is a particularly compelling ligand for MOF synthesis due to its inherent bifunctionality. The molecule possesses a carboxylic acid group, which readily coordinates to metal centers, and a pyridyl nitrogen atom that can also act as a coordination site. This dual-coordination capability allows for the formation of diverse and intricate network topologies. Furthermore, the aromatic nature of the ligand can contribute to the thermal stability of the resulting framework and may impart interesting photoluminescent properties.[3][4] The presence of the nitrogen-containing heterocycle also offers a potential site for post-synthetic modification, further expanding the functional possibilities of the MOF.

In the context of drug development, MOFs synthesized from this ligand are promising candidates for drug delivery systems.[5][6] The porous structure can encapsulate therapeutic agents, and the chemical nature of the framework can be tuned to control the release kinetics of the payload.[5][7] Zinc-based MOFs, in particular, are gaining attention for such applications due to the biocompatibility of zinc, an essential trace element in the human body.[1][2]

Solvothermal Synthesis of a Zinc-based MOF with this compound: A Representative Protocol

The following protocol details a generalized solvothermal method for the synthesis of a crystalline MOF using this compound and zinc nitrate hexahydrate. Solvothermal synthesis is a common and effective method for producing high-quality MOF crystals by heating the reactants in a sealed vessel.[8][9]

Materials and Equipment:

-

This compound (CAS: 4467-07-6)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (absolute)

-

Methanol (absolute)

-

20 mL Scintillation Vials or Teflon-lined autoclave

-

Isothermal oven or programmable oven

-

Sonicator

-

Filtration apparatus (e.g., Büchner funnel and vacuum flask)

-

Centrifuge (optional)

Experimental Protocol:

-

Reagent Preparation:

-

In a 20 mL glass scintillation vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

-

In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of DMF. Sonication for 10-15 minutes may be required to ensure complete dissolution.

-

-

Reaction Mixture Assembly:

-

Combine the two solutions in the 20 mL vial.

-

Cap the vial tightly. If using a Teflon-lined autoclave, transfer the combined solution into the Teflon liner and seal the autoclave.

-

-

Crystallization:

-

Place the sealed reaction vessel in an isothermal oven preheated to 120 °C.

-

Maintain this temperature for 72 hours to allow for the formation of crystalline product. The precise temperature and time can be varied to optimize crystal size and quality.[8]

-

-

Product Isolation and Purification:

-

Allow the oven to cool to room temperature naturally.

-

Collect the resulting crystals by filtration or centrifugation.

-

Wash the collected crystals thoroughly with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

-

To remove the high-boiling DMF solvent from the pores of the MOF, perform a solvent exchange by soaking the crystals in absolute ethanol (3 x 10 mL) over a period of 24 hours, replacing the ethanol every 8 hours.

-

-

Activation:

-

After the solvent exchange, decant the ethanol and dry the crystals under vacuum at 150 °C for 12 hours. This step is crucial to remove the residual solvent from the pores and activate the MOF for subsequent applications.[10]

-

Rationale Behind Experimental Choices:

-

Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and its ability to dissolve a wide range of organic and inorganic compounds.

-

Temperature: The elevated temperature in solvothermal synthesis increases the solubility of the reactants and facilitates the formation of a crystalline framework.

-

Solvent Exchange and Activation: The removal of guest solvent molecules from the pores is essential to access the full porosity of the MOF for applications such as gas sorption or drug loading.[10]

Visualizing the Synthesis Workflow:

Characterization of the Synthesized MOF

To confirm the successful synthesis and determine the properties of the MOF, a suite of characterization techniques should be employed.

| Technique | Purpose | Expected Outcome/Information Gained |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk sample. | A diffraction pattern with sharp peaks, which can be compared to simulated patterns from single-crystal data if available. |

| Single-Crystal X-Ray Diffraction | To determine the precise crystal structure, including bond lengths, bond angles, and the network topology. | The definitive three-dimensional arrangement of the metal nodes and organic linkers. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate group to the metal center and the presence of the pyridyl ring. | A shift in the C=O stretching frequency of the carboxylic acid upon coordination to the metal ion. Characteristic peaks for the pyridine ring should be present.[9] |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes. | A plot of mass loss versus temperature, indicating the removal of solvent molecules and the eventual decomposition of the framework. |

| Brunauer-Emmett-Teller (BET) Analysis | To determine the surface area and pore volume of the activated MOF. | An adsorption-desorption isotherm from which the surface area and pore size distribution can be calculated. |

| Photoluminescence Spectroscopy | To investigate the luminescent properties of the MOF, which can be useful for sensing applications. | Emission and excitation spectra that can reveal information about the electronic structure of the material.[4][11] |

Potential Application in Drug Delivery: A Conceptual Framework

The synthesized MOF, with its porous structure and potential biocompatibility, can be explored as a carrier for therapeutic agents. The following outlines a conceptual workflow for a drug loading and release study.

Conceptual Workflow for Drug Delivery Application:

-

Drug Loading:

-

The activated MOF is suspended in a solution containing the drug molecule of interest.

-

The mixture is agitated for a specific period to allow the drug molecules to diffuse into the pores of the MOF.

-

The drug-loaded MOF is then isolated by centrifugation, and the supernatant is analyzed (e.g., by UV-Vis spectroscopy) to determine the amount of drug encapsulated.

-

-

In Vitro Drug Release:

-